

Application Notes and Protocols for Detecting Polyubiquitin Accumulation with MSC1094308

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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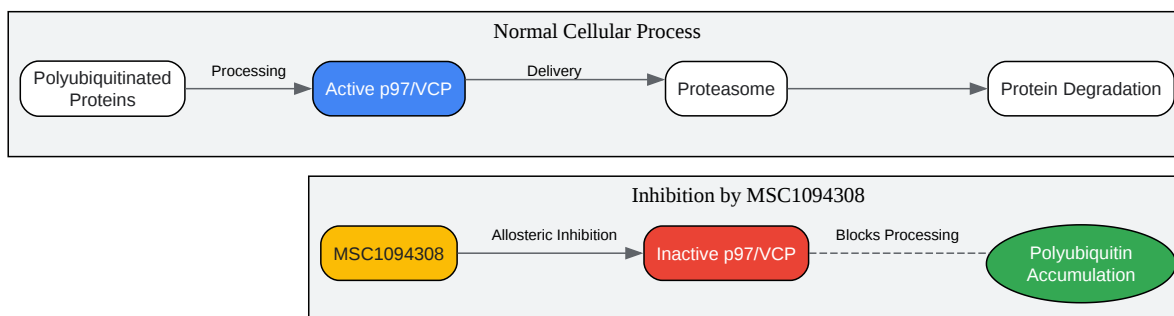
Introduction

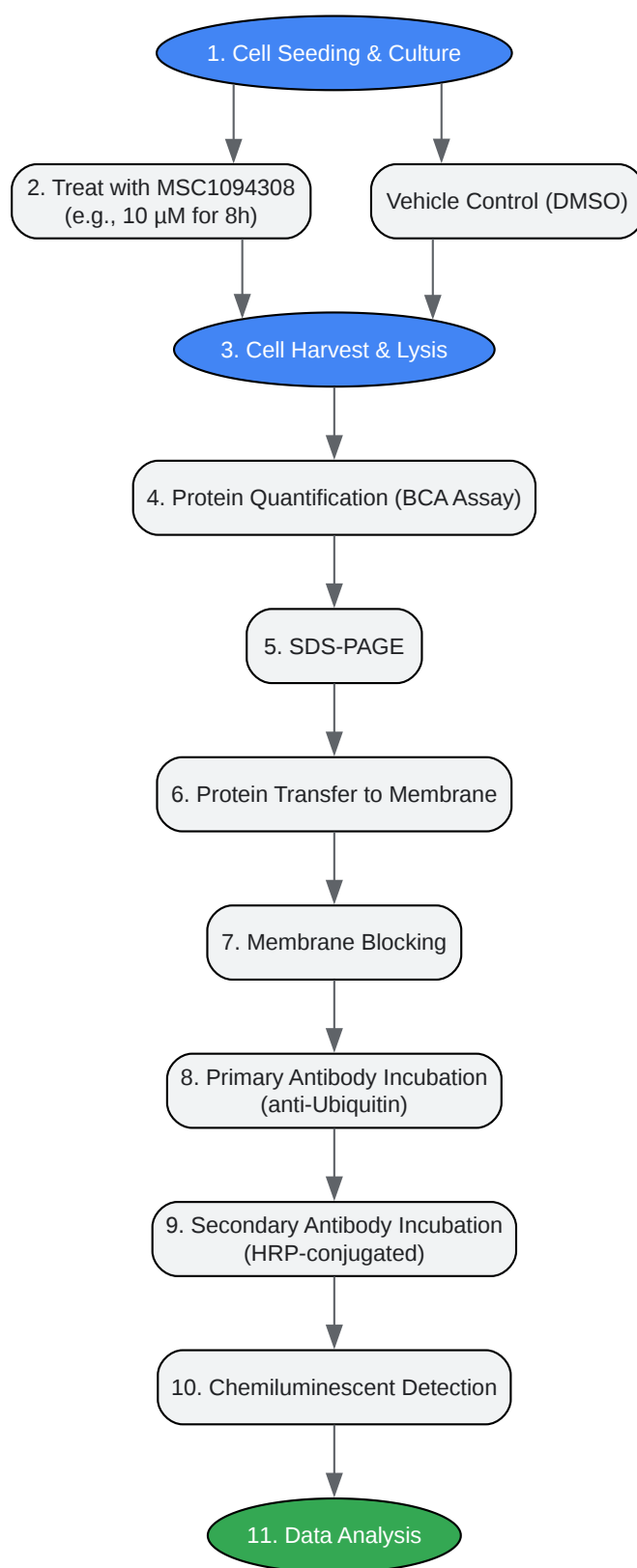
MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein) and VPS4B.[1][2] p97 is a critical enzyme involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system (UPS).[3] By inhibiting the D2 ATPase activity of p97, **MSC1094308** disrupts the processing of polyubiquitinated proteins, leading to their accumulation within the cell. This characteristic makes **MSC1094308** a valuable chemical tool for researchers and drug development professionals studying the UPS, validating p97 as a therapeutic target, and screening for novel modulators of protein degradation pathways.

These application notes provide detailed protocols for utilizing **MSC1094308** to induce and detect the accumulation of polyubiquitin in cell-based assays, primarily through Western Blotting and Immunofluorescence.

Mechanism of Action

MSC1094308 acts as a non-competitive inhibitor of p97.[2] It binds to an allosteric site on the p97 hexamer, distinct from the ATP-binding pocket, which inhibits the ATPase activity of the D2 domain.[1] The p97 ATPase is essential for extracting ubiquitinated proteins from cellular compartments like the endoplasmic reticulum, chromatin, and mitochondria, thereby facilitating their degradation by the proteasome.[3] Inhibition of p97 by **MSC1094308** stalls this process, resulting in the buildup of polyubiquitinated substrates, which can be readily detected as a biomarker of target engagement.





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References

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- 3. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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